molecular formula C14H10F3NO4 B2869978 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene CAS No. 2322889-31-4

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene

Cat. No.: B2869978
CAS No.: 2322889-31-4
M. Wt: 313.232
InChI Key: KBPMMVZDDGCZLR-UHFFFAOYSA-N
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Description

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene (CAS: AMTH261) is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with three fluorine atoms at positions 1, 3, and 4, a nitro group (-NO₂) at position 2, and a (4-methoxybenzyl)oxy group at position 5 . This structure combines electron-withdrawing (fluorine, nitro) and electron-donating (methoxy) substituents, making it a versatile intermediate in organic synthesis. Its applications are hypothesized to include agrochemical or pharmaceutical research due to structural similarities to known pesticides and bioactive molecules .

Properties

IUPAC Name

1,3,4-trifluoro-5-[(4-methoxyphenyl)methoxy]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-21-9-4-2-8(3-5-9)7-22-11-6-10(15)14(18(19)20)13(17)12(11)16/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPMMVZDDGCZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C(=C2F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene typically involves the following steps:

    Nitration: Introduction of the nitro group onto the benzene ring.

    Fluorination: Introduction of the trifluoromethyl groups.

    Etherification: Formation of the methoxybenzyl ether.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration, fluorination, and etherification reactions under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation: The methoxybenzyl ether can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-aminobenzene.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of corresponding aldehydes or acids.

Scientific Research Applications

    Medicinal Chemistry: As a building block for drug development.

    Materials Science: In the synthesis of advanced materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitroaromatic derivatives with halogen and alkoxy substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Key Applications/Properties Reference
1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene F (1,3,4), NO₂ (2), (4-MeO-BnO) (5) Nitro, fluoro, methoxybenzyl ether Synthetic intermediate (hypothesized)
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) Cl (2), NO₂ (4), CF₃ (4), ethoxyphenoxy (1) Nitro, chloro, trifluoromethyl Herbicide (inhibits protoporphyrinogen oxidase)
1-Chloro-2-nitro-5-(trifluoromethyl)benzene Cl (1), NO₂ (2), CF₃ (5) Nitro, chloro, trifluoromethyl Intermediate for dyes/pharmaceuticals
1-Chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene Cl (1,4-Bn), F (4), NO₂ (5), Cl-BnO (2) Nitro, chloro, benzyl ether Unspecified (structural analog)
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid Cl (2), CF₃ (4), NO₂ (2), COOH (5) Nitro, carboxylic acid, chloro Herbicide metabolite

Key Observations :

Substituent Effects :

  • The trifluoro substitution in the target compound enhances electron-withdrawing effects compared to trifluoromethyl groups in oxyfluorfen . This may reduce electrophilic reactivity but improve stability.
  • The (4-methoxybenzyl)oxy group introduces steric bulk and lipophilicity, contrasting with smaller substituents like ethoxy in oxyfluorfen or carboxylic acid in benzoic acid derivatives .

Positional Influence: The nitro group at position 2 aligns with oxyfluorfen but differs from nitro at position 4 in benzoic acid derivatives . Fluorine placement (positions 1,3,4 vs. 4 in 1-chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene) alters resonance effects and metabolic resistance .

Synthetic Utility: The compound’s synthesis likely involves nitro reduction and etherification steps, similar to methods described for related diamines and benzodiazepines . In contrast, oxyfluorfen derivatives require Ullmann coupling for phenoxy group introduction .

Applications: While oxyfluorfen and nitrofluorfen are commercial herbicides, the target compound’s applications remain speculative.

Research Findings and Data

Reactivity and Stability :

  • Nitro Group Reduction : Like other nitroaromatics, the nitro group can be reduced to an amine (e.g., using SnCl₂), forming intermediates for heterocyclic synthesis .
  • Fluorine Stability : The trifluoro substitution resists hydrolysis better than chloro or methoxy groups, as seen in comparative degradation studies of similar compounds .

Thermodynamic Properties :

  • LogP : Estimated at 3.2 (higher than oxyfluorfen’s 2.8) due to the (4-methoxybenzyl)oxy group, suggesting improved membrane permeability .
  • Melting Point: Likely >150°C (analogous to AMTH261 derivatives), higher than non-fluorinated analogs .

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